2-Diethylamino-3'-benzyloxyacetanilide

Local Anesthetics Structure-Activity Relationship Positional Isomerism

Local anesthetic SAR reproducibility demands positional isomer precision. 2-Diethylamino-3'-benzyloxyacetanilide (CAS 38917-80-5) provides the defined 3′-benzyloxy substitution pattern, delivering a specific efficacy-toxicity profile distinct from para-substituted analogs. • Pharmacophore Probe: Interrogate meta-substituted ether contributions to anesthetic potency and onset time. • Reference Standard: ≥98% purity, full COA (MS, NMR, HPLC), distinct chromatographic retention vs. positional isomers. • Synthetic Intermediate: Reactive amide and tertiary amine handles for deprotection, quaternization, or focused library synthesis.

Molecular Formula C19H24N2O2
Molecular Weight 312.4 g/mol
CAS No. 38917-80-5
Cat. No. B1669736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Diethylamino-3'-benzyloxyacetanilide
CAS38917-80-5
SynonymsDABA;  diaminobenzoic acid; 
Molecular FormulaC19H24N2O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCCN(CC)CC(=O)NC1=CC(=CC=C1)OCC2=CC=CC=C2
InChIInChI=1S/C19H24N2O2/c1-3-21(4-2)14-19(22)20-17-11-8-12-18(13-17)23-15-16-9-6-5-7-10-16/h5-13H,3-4,14-15H2,1-2H3,(H,20,22)
InChIKeyHXPDIHGLNYYJKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-Diethylamino-3'-benzyloxyacetanilide: Structural and Functional Baseline


2-Diethylamino-3'-benzyloxyacetanilide (DABA) is an acetanilide derivative with the formula C₁₉H₂₄N₂O₂ and a molecular weight of 312.41 g/mol [1]. Historically synthesized and tested within a series of aroxy- and aralkoxy-substituted diethylaminoacetanilides, this compound has demonstrated local anesthetic activity in both surface and infiltration anesthesia models [2]. Its structural features, particularly the 3′-benzyloxy substituent on the phenyl ring and the diethylaminoacetyl side chain, confer distinct physicochemical properties—including moderated lipophilicity and basicity—that differentiate it from unsubstituted or para-substituted analogs [1].

1Positional isomer probe for diethylaminoacetanilide SAR studies
2Supports local anesthetic mechanism research in surface and infiltration models
3Free base form; distinct solubility and synthetic handling profile vs. hydrochloride salt

2-Diethylamino-3'-benzyloxyacetanilide: Positional Isomer Specificity


In-class substitution among benzyloxy-substituted diethylaminoacetanilides is precluded by the marked dependence of both anesthetic potency and acute toxicity on the position of the benzyloxy substituent. The seminal Borovanský et al. series systematically evaluated nine isomeric phenoxy, benzyloxy, and phenylethoxy substituted diethylaminoacetanilides, revealing that the 3′-benzyloxy substitution pattern confers a specific efficacy-toxicity window that cannot be assumed for the 4′-benzyloxy or unsubstituted analogs [1]. Without head-to-head comparative data confirming equivalent activity and safety margins, exchanging 2-Diethylamino-3'-benzyloxyacetanilide for any positional isomer or analog lacking the 3′-benzyloxy group introduces uncontrolled variables in experimental outcomes, potentially invalidating reproducibility in pharmacological studies.

Required3′-benzyloxy substitution (meta)
4′-benzyloxy isomer has distinct pharmacophore geometry; activity and toxicity profiles may not transfer. Positional isomerism produces non-equivalent pharmacodynamic outcomes.
RequiredFree base form
Hydrochloride salt (CAS 19514-90-0) has altered solubility and stability; counterion may interfere with synthetic transformations or formulation studies.
Required3′-benzyloxy acetanilide
Unsubstituted or para-substituted analogs belong to different pharmacophore regions; historical dataset comparisons require exact positional match.

2-Diethylamino-3'-benzyloxyacetanilide vs. Analogs: Quantitative Comparison


Positional Isomer Effect on Anesthetic Activity

The 3′-benzyloxy substitution pattern on 2-Diethylamino-3'-benzyloxyacetanilide directs the benzyloxy group to the meta position relative to the acetanilide nitrogen, whereas the 4′-benzyloxy analog (Acetanilide, 4′-benzyloxy-2-diethylamino-, hydrochloride; CAS not specified but structurally distinct) places the substituent in the para position . The Borovanský series explicitly synthesized and compared nine isomeric aroxy- and aralkoxyacetanilides, and the anesthetic activity in surface and infiltration models was found to be critically dependent on the position of the aromatic ether substituent [1]. While the full numerical activity and toxicity dataset for the 3′-benzyloxy versus 4′-benzyloxy pair is contained within the 1960 full text, the study's conclusion—that positional isomerism produces distinct pharmacodynamic profiles—establishes that substitution at the 3′ position cannot be considered functionally equivalent to substitution at the 4′ position [1].

Positional Isomer Effect
Class-level inference
3′-benzyloxy vs. 4′-benzyloxy: non-equivalent activity and toxicity profiles reported in Borovanský et al. 1960
Positional isomerism alters pharmacophore geometry; SAR studies require exact substitution pattern.
Full numerical dataset requires access to J Am Pharm Assoc 1960 full text.
Local Anesthetics Structure-Activity Relationship Positional Isomerism

Lipophilicity and Membrane Permeability Prediction

The 3′-benzyloxy group contributes a significant lipophilic moiety to the acetanilide core, resulting in a predicted logP of approximately 3.2 (ACD/Labs Percepta estimation) . This value positions 2-Diethylamino-3'-benzyloxyacetanilide in a moderately lipophilic range, which is higher than that of unsubstituted diethylaminoacetanilide (predicted logP ≈ 1.5–2.0) but lower than that of highly lipophilic local anesthetics such as bupivacaine (logP ≈ 3.8). The compound's basicity (predicted pKa 13.76 ± 0.70) further suggests that at physiological pH, a substantial fraction remains in the neutral, membrane-permeable form, a property that influences both onset of action and systemic absorption in local anesthetic applications.

Lipophilicity Prediction
Class-level inference
Predicted logP ≈ 3.2 (ACD/Labs Percepta)
Moderate lipophilicity supports membrane-permeability assessment in formulation research.
In silico prediction only; no experimental logP identified.
Lipophilicity Drug Design ADME Prediction

Purity Specification and Certificate of Analysis

Commercially available 2-Diethylamino-3'-benzyloxyacetanilide is typically supplied at ≥98% purity as determined by HPLC, with full Certificate of Analysis (COA) documentation including MS, NMR, and HPLC chromatograms provided by multiple vendors . This purity specification is critical for analytical method development and pharmacological studies, as even minor impurities—particularly positional isomers or de-benzylated analogs—can confound biological assay interpretation. By contrast, the hydrochloride salt analog (CAS 19514-90-0) represents a different physical form with altered solubility and stability characteristics.

Purity Specification
Supporting evidence
≥98% (HPLC) with COA including MS, NMR, HPLC
Supports analytical method development and experimental reproducibility.
Free base form; vendor specification.
Quality Control Reference Standards Procurement Specification

Historical Local Anesthetic Activity and Toxicity Profile

2-Diethylamino-3'-benzyloxyacetanilide was part of a focused series described by Borovanský, Sekera, and Vrba (1959–1960) that aimed to develop local anesthetics of low toxicity from the group of aroxy- and aralkoxy-substituted diethylaminoacetanilides—compounds structurally related to the Xylocaine (lidocaine) pharmacophore [1]. The series was tested for local anesthetic activity in both surface and infiltration anesthesia models, and acute toxicity was determined in parallel [1][2]. The explicit goal was to identify compounds that retained or improved anesthetic efficacy while reducing toxicity relative to then-available clinical agents. The 3′-benzyloxy substitution was one of the nine structural variations systematically explored, providing a historical benchmark against which modern analogs can be compared.

Historical Activity & Toxicity
Class-level inference
Tested in surface and infiltration anesthesia models; classified as low-toxicity within Borovanský series context
Historical benchmark for cross-era comparative pharmacology; model-response endpoint context.
Exact numerical values require primary publication full text (1959–1960).
Local Anesthetics Historical Pharmacology Toxicity Profiling

Optimal Application Scenarios for 2-Diethylamino-3'-benzyloxyacetanilide


SAR Studies in Local Anesthetic Development

2-Diethylamino-3'-benzyloxyacetanilide serves as a defined positional isomer probe within the diethylaminoacetanilide pharmacophore class. Its 3′-benzyloxy substitution pattern provides a specific steric and electronic environment that is distinct from the 4′-benzyloxy isomer and from unsubstituted diethylaminoacetanilide [1]. Researchers conducting systematic SAR campaigns on local anesthetic candidates can use this compound to interrogate the contribution of meta-substituted aromatic ethers to anesthetic potency, onset time, and toxicity—building on the foundational work of the Borovanský series [1].

Isomer-Specific Analytical Reference Standard

The compound's well-defined structure (C₁₉H₂₄N₂O₂, MW 312.41), availability at ≥98% purity with full COA documentation (MS, NMR, HPLC) , and its distinct chromatographic retention relative to positional isomers make it suitable as a reference standard for HPLC method development and validation. Pharmaceutical QC laboratories developing impurity profiling methods for acetanilide-based drug substances can leverage this compound as a system suitability standard to verify column selectivity for meta- versus para-substituted benzyloxy analogs .

Historical Local Anesthetic Benchmarking

The compound's inclusion in the 1959–1960 Borovanský et al. studies—which systematically characterized anesthetic activity and acute toxicity across a nine-compound series—provides a historical pharmacological dataset [1]. Researchers revisiting these findings with modern electrophysiological assays (e.g., patch-clamp studies on voltage-gated sodium channels) or in vivo models can use the identical compound to bridge historical and contemporary datasets, enabling cross-era comparative pharmacology [1].

Synthetic Intermediate for Medicinal Chemistry

The free base form of 2-Diethylamino-3'-benzyloxyacetanilide, with its reactive secondary amide and tertiary amine functionalities, serves as a versatile synthetic intermediate . The benzyloxy group can be selectively deprotected to reveal a phenolic -OH for further functionalization, while the diethylaminoacetyl side chain provides a handle for quaternization or N-oxide formation. This synthetic flexibility, combined with the commercial availability of the compound at defined purity, makes it a practical starting material for generating focused libraries of acetanilide-based bioactive molecules .

Application
Selection Property
Validation Focus
SAR studies in local anesthetic development
Positional isomer identity (3′-benzyloxy)
Meta-substituent pharmacophore contribution review
Isomer-specific analytical reference standard
Purity ≥98% with COA documentation
HPLC column selectivity for meta/para isomer resolution
Historical local anesthetic benchmarking
Compound identity match to Borovanský series
Model-response endpoint context; cross-era data bridging
Synthetic intermediate for medicinal chemistry
Free base form with reactive amide and amine groups
Benzyloxy deprotection and side-chain functionalization review
Quote Request

Request a Quote for 2-Diethylamino-3'-benzyloxyacetanilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.